molecular formula C24H18N4O B2412983 8pyDTZ CAS No. 2351898-91-2

8pyDTZ

Cat. No.: B2412983
CAS No.: 2351898-91-2
M. Wt: 378.435
InChI Key: RGBUUFMBORDVBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8pyDTZ, also known as pyridyl diphenylterazine, is a pyridyl substrate of LumiLuc luciferase. It is an ATP-independent compound that exhibits spectrally shifted emission. This compound is known for its excellent biocompatibility and superior in vivo sensitivity, making it suitable for in vivo luminescence imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8pyDTZ involves the reaction of pyridyl derivatives with diphenylterazine under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve high purity and biocompatibility .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure consistency and quality. The compound is produced in various quantities, ranging from milligrams to grams, depending on the demand. The production process involves stringent quality control measures to maintain the purity and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

8pyDTZ undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while substitution reactions can produce a variety of substituted pyridyl diphenylterazine compounds .

Scientific Research Applications

8pyDTZ has a wide range of scientific research applications, including:

Mechanism of Action

8pyDTZ exerts its effects through its interaction with LumiLuc luciferase. The compound acts as a substrate for the luciferase enzyme, resulting in the emission of light. This bioluminescence is spectrally shifted, allowing for better tissue penetration and imaging sensitivity. The molecular targets and pathways involved include the luciferase enzyme and the associated luminescent pathways .

Comparison with Similar Compounds

8pyDTZ is unique due to its ATP-independent nature and spectrally shifted emission. Similar compounds include:

This compound stands out for its superior in vivo sensitivity and biocompatibility, making it a preferred choice for luminescence imaging applications .

Properties

IUPAC Name

2-benzyl-6-phenyl-8-pyridin-4-ylimidazo[1,2-a]pyrazin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O/c29-24-20(15-17-7-3-1-4-8-17)27-23-22(19-11-13-25-14-12-19)26-21(16-28(23)24)18-9-5-2-6-10-18/h1-14,16,29H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOHXMHJSGTOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)C4=CC=NC=C4)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.